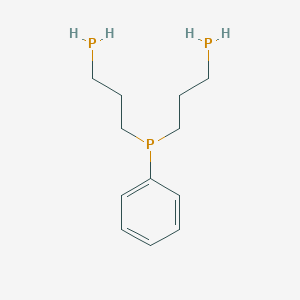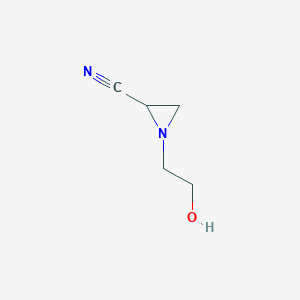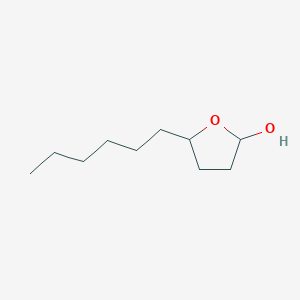
Phosphine, phenylbis(3-phosphinopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, phenylbis(3-phosphinopropyl)- is an organophosphorus compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Phosphine, phenylbis(3-phosphinopropyl)- is known for its applications in various fields, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, phenylbis(3-phosphinopropyl)- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
Industrial production of phosphine, phenylbis(3-phosphinopropyl)- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, phenylbis(3-phosphinopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of the phosphorus atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenated compounds and organometallic reagents .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in catalysis and material science .
Wissenschaftliche Forschungsanwendungen
Phosphine, phenylbis(3-phosphinopropyl)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency of catalytic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Wirkmechanismus
The mechanism of action of phosphine, phenylbis(3-phosphinopropyl)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed .
Vergleich Mit ähnlichen Verbindungen
Phosphine, phenylbis(3-phosphinopropyl)- can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used tertiary phosphine with similar applications in catalysis.
Diphenylphosphine: Another tertiary phosphine with distinct reactivity and applications.
Phenylphosphine: A primary phosphine with different chemical properties and uses.
The uniqueness of phosphine, phenylbis(3-phosphinopropyl)- lies in its specific structure, which imparts unique reactivity and properties, making it suitable for specialized applications in various fields .
Eigenschaften
| 79345-75-8 | |
Molekularformel |
C12H21P3 |
Molekulargewicht |
258.22 g/mol |
IUPAC-Name |
phenyl-bis(3-phosphanylpropyl)phosphane |
InChI |
InChI=1S/C12H21P3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13-14H2 |
InChI-Schlüssel |
CKPXGOLHXKTYLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCCP)CCCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)

